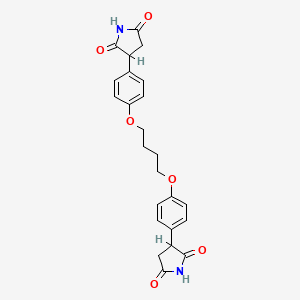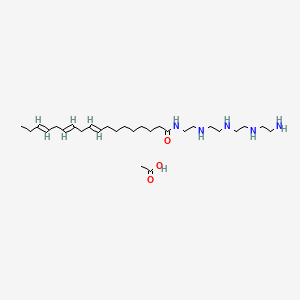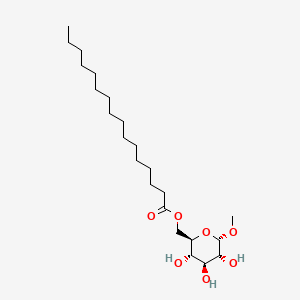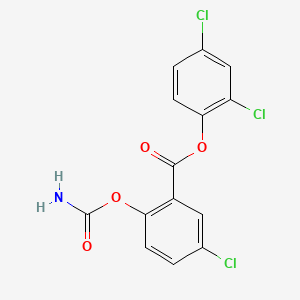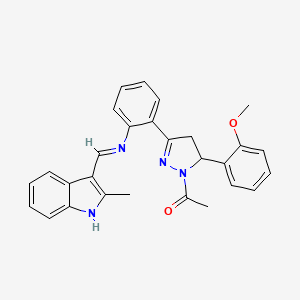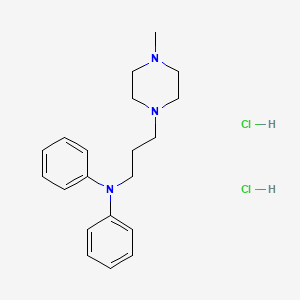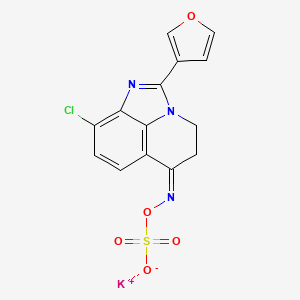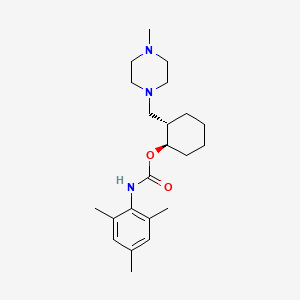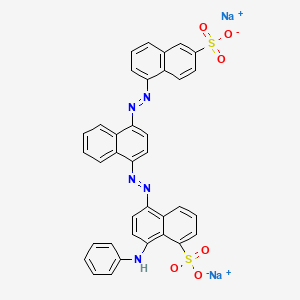
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- is a complex organic compound characterized by its unique structure and multiple chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions to introduce chlorine atoms and cyclization reactions to form the methano-indene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学研究应用
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- Dicyclopentadiene
Uniqueness
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- stands out due to its specific arrangement of chlorine atoms and the presence of the methano-indene structure. This unique combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
63230-57-9 |
|---|---|
分子式 |
C10H8Cl6O2 |
分子量 |
372.9 g/mol |
IUPAC 名称 |
(1R,2R,3S,4S,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene-3,4-diol |
InChI |
InChI=1S/C10H8Cl6O2/c11-6-7(12)9(14)4-2(1-3(17)5(4)18)8(6,13)10(9,15)16/h2-5,17-18H,1H2/t2-,3+,4-,5-,8+,9-/m1/s1 |
InChI 键 |
OTDMVQVJWUGAOM-OESJLNMISA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]1O)O)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1C2C(C(C1O)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



